

In-Depth Technical Guide on Computational and DFT Studies of Pyrazine-2-amidoxime

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Compound of Interest

Compound Name: *Pyrazine-2-amidoxime*

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This technical guide provides a comprehensive overview of the computational and Density Functional Theory (DFT) studies performed on **Pyrazine-2-amidoxime** (PAOX), a molecule of significant interest in medicinal chemistry due to its structural analogy to the antituberculosis drug pyrazinamide. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes critical workflows to facilitate a deeper understanding of the molecule's properties and behavior.

Introduction to Pyrazine-2-amidoxime (PAOX)

Pyrazine-2-amidoxime (PAOX) is a heterocyclic compound that has garnered attention for its potential pharmacological activities, including antimicrobial and antifungal properties.^[1] As a structural analogue of pyrazinamide, it serves as a valuable subject for computational studies to elucidate its electronic structure, stability, and reactivity, which are crucial for understanding its mechanism of action and for the rational design of new therapeutic agents. DFT calculations, in conjunction with experimental techniques, have been pivotal in characterizing its physicochemical properties.

Computational and Experimental Methodologies

The computational investigation of **Pyrazine-2-amidoxime** has predominantly employed Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Density Functional Theory (DFT) Calculations

The primary computational approach for studying PAOX involves DFT calculations, which offer a balance between accuracy and computational cost.

Protocol:

- **Software:** Gaussian 09 and similar quantum chemistry software packages are typically used.
- **Functional:** The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for its reliability in predicting molecular geometries and electronic properties.
- **Basis Set:** The 6-311+G** basis set is frequently used, which includes diffuse functions (+) to describe the electron density far from the nucleus and polarization functions (**) to account for the non-uniform distribution of charge in molecules.^[2]
- **Geometry Optimization:** The molecular geometry of PAOX is fully optimized to find the lowest energy conformation. The optimization process is often performed using Berny's optimization algorithm.
- **Vibrational Frequency Analysis:** To confirm that the optimized structure corresponds to a true energy minimum, harmonic vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
- **Solvation Effects:** To simulate a more realistic biological environment, solvation models such as the Polarizable Continuum Model (PCM) can be applied to account for the influence of a solvent.

Experimental Validation Techniques

Computational findings are often corroborated by experimental data to ensure their validity.

Protocols:

- **X-ray Crystallography:** Single-crystal X-ray diffraction is used to determine the precise three-dimensional atomic structure of crystalline PAOX, including bond lengths, bond angles, and intermolecular interactions.^[1] This provides a benchmark for the accuracy of the computationally optimized geometry.

- Spectroscopy (FT-IR, Raman, NMR): Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the vibrational modes and chemical environment of the atoms within the molecule.^[2] The experimental spectra are compared with the computationally predicted spectra to validate the theoretical model.
- UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is employed to study the electronic transitions within the molecule, which can be compared with the results from Time-Dependent DFT (TD-DFT) calculations.^[2]

Data Presentation: Quantitative Computational Results

The following tables summarize the key quantitative data obtained from DFT studies of **Pyrazine-2-amidoxime**.

Optimized Molecular Geometry

The optimized geometric parameters of the PAOX monomer provide insight into its structural characteristics.

Parameter	Value (B3LYP/6-311+G)**
Bond Lengths (Å)	
C2-C3	1.39
C3-N4	1.33
N4-C5	1.34
C5-C6	1.39
C6-N1	1.33
N1-C2	1.34
C2-C7	1.48
C7-N8	1.38
C7=N9	1.29
N9-O10	1.40
Bond Angles (°)	
N1-C2-C3	122.2
C2-C3-N4	122.2
C3-N4-C5	115.6
N4-C5-C6	122.2
C5-C6-N1	122.2
C6-N1-C2	115.6
N1-C2-C7	118.9
C3-C2-C7	118.9
C2-C7-N8	116.5
C2-C7-N9	123.5
N8-C7-N9	120.0

C7-N9-O10

111.0

Note: The presented values are representative and may vary slightly between different studies. The atom numbering corresponds to standard conventions for the pyrazine ring and the amidoxime substituent.

Vibrational Frequencies

The calculated vibrational frequencies correspond to the different modes of atomic motion within the molecule. A selection of key vibrational modes is presented below.

Vibrational Mode	Calculated Frequency (cm ⁻¹) (B3LYP/6-311+G)**	Experimental FT-IR (cm ⁻¹)
N-H stretch (amine)	3500-3300	3437, 3331
C-H stretch (aromatic)	3100-3000	~3059
C=N stretch (oxime)	~1660	1650
C-C stretch (ring)	1550-1450	1520, 1483
N-O stretch (oxime)	~950	953

Note: Calculated frequencies are often scaled to better match experimental values.

Electronic Properties

The electronic properties of PAOX, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity.

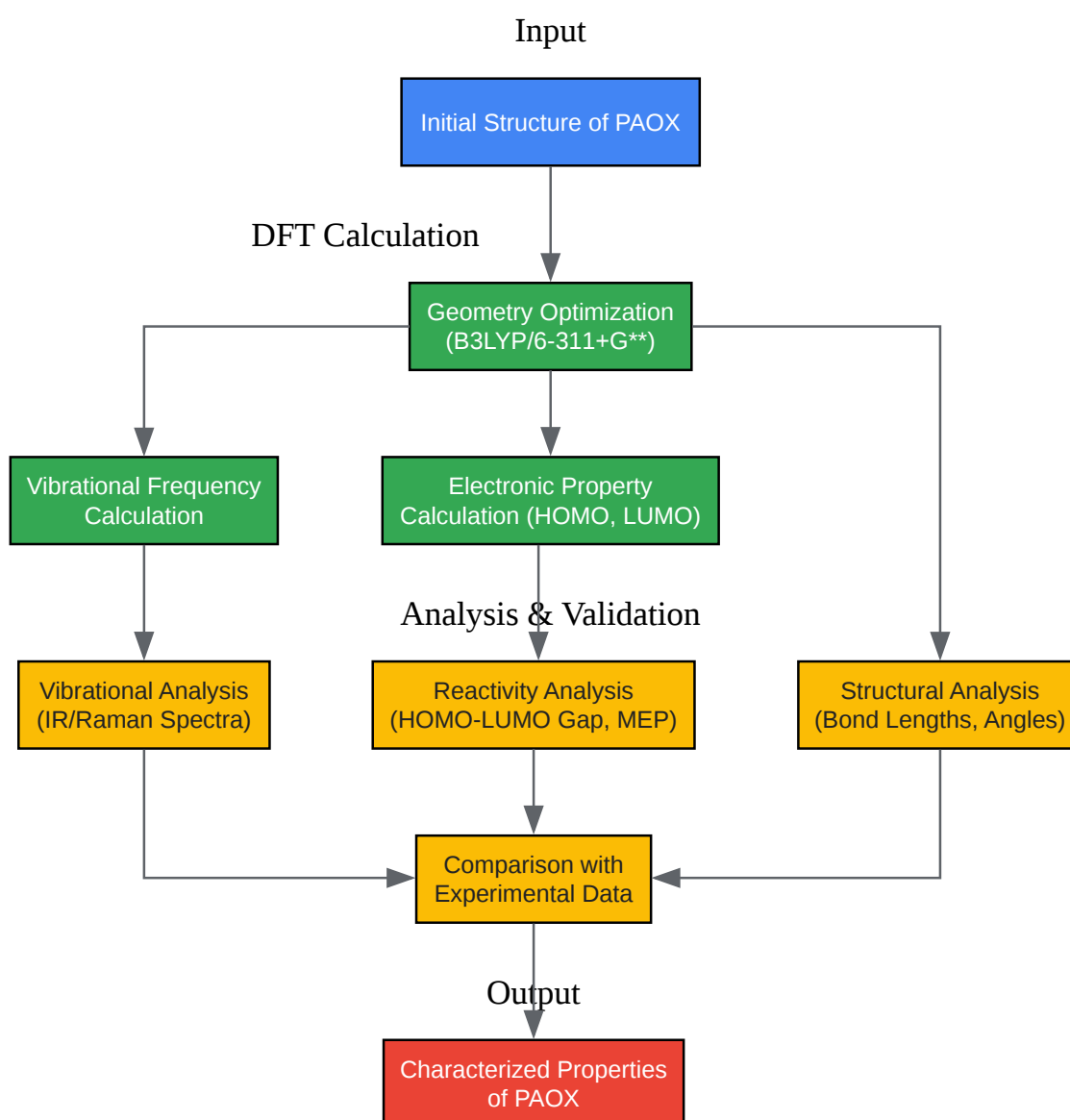
Property	Value (eV) (B3LYP/6-311+G)**
HOMO Energy	-6.8 to -7.6
LUMO Energy	-1.5 to -2.0
HOMO-LUMO Energy Gap (ΔE)	4.8 to 5.6

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the study of **Pyrazine-2-amidoxime**.

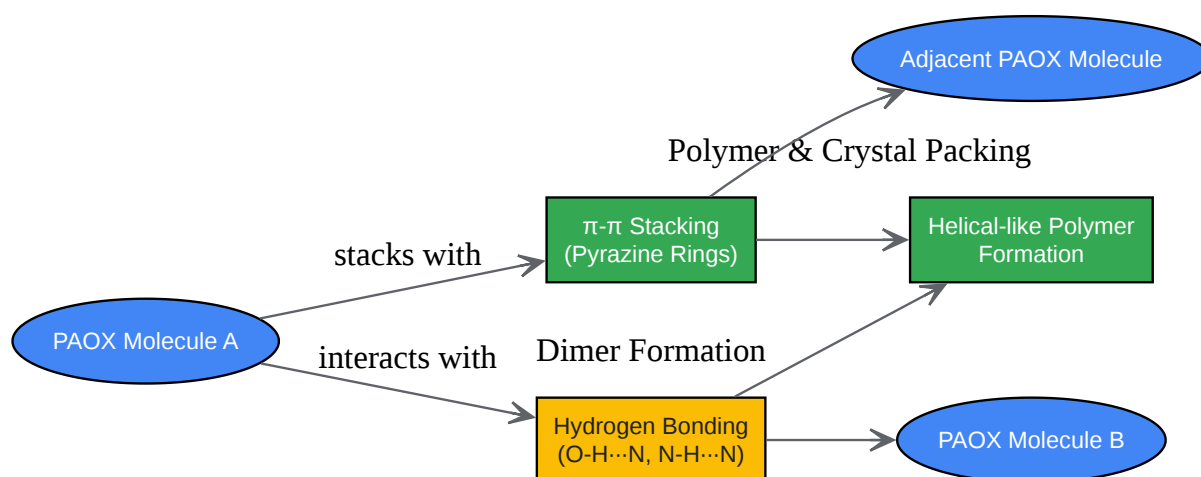
Computational Workflow for PAOX Analysis



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Caption: Computational workflow for DFT analysis of **Pyrazine-2-amidoxime**.

Intermolecular Interactions of PAOX in the Crystalline State

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Caption: Intermolecular interactions of PAOX leading to crystal formation.

Conclusion

The computational and DFT studies of **Pyrazine-2-amidoxime**, supported by experimental validation, have provided significant insights into its structural, vibrational, and electronic properties. The use of the B3LYP functional with the 6-311+G** basis set has proven effective in modeling this system. The calculated optimized geometry aligns well with X-ray crystallography data, and the predicted vibrational spectra show good correlation with experimental FT-IR and Raman spectra. The analysis of frontier molecular orbitals indicates that PAOX is a kinetically stable molecule. These findings are invaluable for the scientific community, particularly for researchers in drug discovery and development, as they lay a theoretical foundation for understanding the molecule's behavior and for designing novel derivatives with enhanced therapeutic potential.

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